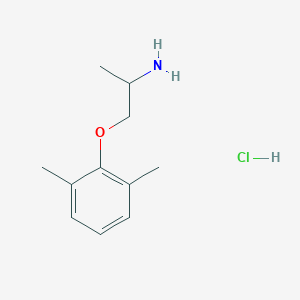

Mexiletine hydrochloride

描述

Mexiletine hydrochloride is a medication primarily used to treat abnormal heart rhythms, chronic pain, and certain types of muscle stiffness. It is an orally active antiarrhythmic agent that belongs to the Class IB group of anti-arrhythmic medications. This compound works as a non-selective voltage-gated sodium channel blocker, which helps in stabilizing the cardiac membrane and reducing abnormal electrical activity in the heart .

准备方法

Mexiletine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1-(2,6-dimethylphenoxy)-2-propanol with ammonia to form mexiletine, which is then converted to its hydrochloride salt. The reaction conditions typically involve the use of solvents like toluene and reagents such as methylsulfonyl chloride and triethylamine . Industrial production methods often involve the preparation of slow-release formulations, which include mixing, pelletizing, and encapsulating the active component with slow-releasing materials .

化学反应分析

Nucleophilic Substitution and Amination

A common synthesis route involves reacting 2,6-dimethylphenol with 1-chloro-2-propanol under alkaline conditions to form 1-(2,6-dimethylphenoxy)-2-propanol , which is then converted to the mesylate or tosylate intermediate. Subsequent amination with ammonia or methylamine yields mexiletine base, which is neutralized with HCl to form the hydrochloride salt .

Example Protocol (Patent CN102603543B):

| Step | Reactants/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 2,6-dimethylphenol + 1-chloro-2-propanol (KOH, toluene, 80°C) | 1-(2,6-dimethylphenoxy)-2-propanol | 89% |

| 2 | Mesylation with methanesulfonyl chloride (0°C, triethylamine) | Mesylate intermediate | 93% |

| 3 | Amination with NH₃ (autoclave, 100°C, 8 hrs) | Mexiletine base | 64–85% |

| 4 | HCl neutralization (ethanol, activated carbon) | This compound | 78–84% |

Alternative Routes

- Microwave-Assisted Synthesis : Reduces reaction time for amination steps (e.g., 10 hours → 2 hours) .

- Chiral Synthesis : Resolves enantiomers using chiral auxiliaries for (R)-mexiletine .

Metabolic and Degradation Pathways

Mexiletine undergoes extensive hepatic metabolism (>90%) via CYP2D6 and CYP1A2 enzymes, producing inactive metabolites :

Primary Metabolic Reactions

| Reaction Type | Enzyme | Metabolites | Bioactivity |

|---|---|---|---|

| Aromatic hydroxylation | CYP2D6 | p-Hydroxymexiletine | Inactive |

| Aliphatic hydroxylation | CYP1A2 | Hydroxy-methylmexiletine | Inactive |

| N-Oxidation | Hepatic oxidases | N-Hydroxy-mexiletine | Minimal antiarrhythmic activity |

Degradation Under Stress Conditions

| Condition | Degradation Products | Mechanism |

|---|---|---|

| Acidic pH (HCl, 1N) | 2,6-dimethylphenol + propylene glycol | Hydrolysis of ether bond |

| Alkaline pH (NaOH, 0.1N) | Oxidized quinone derivatives | Oxidative deamination |

| Light (UV exposure) | Photoisomerization products | Radical-mediated cleavage |

pH-Dependent Stability

This compound exhibits pH-sensitive solubility :

- Aqueous solubility : 50 mg/mL (pH 1.2) vs. 2 mg/mL (pH 7.4) .

- Urinary excretion : Acidic urine increases renal clearance by 40% .

Thermal Stability

| Temperature | Stability Outcome |

|---|---|

| 25°C (room temp) | Stable for 24 months (lyophilized powder) |

| 40°C (accelerated) | ≤5% degradation after 6 months |

| 80°C (stress test) | 15% decomposition in 48 hrs |

Spectroscopic and Chromatographic Data

Mass Spectrometry

- ESI-MS : m/z 180.1 [M+H]⁺ (free base), 215.7 [M+H]⁺ (hydrochloride) .

- Fragmentation pattern : Loss of HCl (Δm/z 36) followed by cleavage of the ether bond .

Interaction with Biological Targets

科学研究应用

Treatment of Ventricular Arrhythmias

Mexiletine is primarily indicated for the treatment of documented ventricular arrhythmias, particularly in patients with life-threatening conditions such as sustained ventricular tachycardia and prevention of ventricular fibrillation. Its mechanism involves slowing down abnormal heart rhythms by inhibiting sodium channels, which reduces the rate of rise of the action potential in cardiac tissues .

Long QT Syndrome

Recent guidelines from the American Heart Association highlight mexiletine's utility in managing long QT syndrome type 3 (LQT3), which is characterized by defective sodium channels. The drug aids in normalizing heart rhythm disturbances associated with this condition, making it a valuable option for affected patients .

Peripheral Neuropathy

Mexiletine has shown promise in treating neuropathic pain conditions, particularly diabetic neuropathy and post-herpetic neuralgia. Clinical studies indicate that it can alleviate chronic pain symptoms, although its use may be limited due to potential side effects such as gastrointestinal discomfort and drowsiness .

Myotonic Disorders

In addition to its cardiac applications, mexiletine is utilized in managing muscle stiffness associated with myotonic dystrophy (Steinert's disease) and nondystrophic myotonias like myotonia congenita. By modulating sodium channels, mexiletine helps reduce muscle stiffness, improving mobility and quality of life for affected individuals .

Veterinary Applications

Mexiletine is also employed in veterinary medicine, particularly for treating arrhythmogenic right ventricular cardiomyopathy (ARVC) in dogs, especially in breeds like Boxers. The drug's effectiveness in managing arrhythmias extends beyond human medicine to animal health .

Case Studies and Clinical Data

作用机制

Mexiletine hydrochloride exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of electrical impulses in the heart. This inhibition reduces the rate of rise of the action potential, particularly during Phase 0. By blocking sodium channels, this compound stabilizes the cardiac membrane and reduces abnormal electrical activity, thereby preventing arrhythmias .

相似化合物的比较

Mexiletine hydrochloride is structurally similar to lidocaine, another Class IB antiarrhythmic agent. this compound is orally active, whereas lidocaine is typically administered intravenously. Other similar compounds include amiodarone and propranolol, which belong to different classes of antiarrhythmic agents. Amiodarone is a Class III antiarrhythmic agent, while propranolol is a non-cardioselective beta-blocker. This compound is unique in its fast onset and offset kinetics, making it particularly effective at higher heart rates .

生物活性

Mexiletine hydrochloride is an antiarrhythmic medication primarily used to treat ventricular arrhythmias. Its biological activity is characterized by its interaction with sodium channels, leading to various physiological effects. This article delves into the pharmacological properties, mechanisms of action, metabolism, and clinical implications of this compound, supported by data tables and relevant case studies.

Mexiletine acts as a class 1B antiarrhythmic agent , primarily inhibiting voltage-gated sodium channels. This inhibition reduces the influx of sodium ions during depolarization, which is critical for the initiation and conduction of cardiac action potentials. The drug's mechanism can be summarized as follows:

- Inhibition of Sodium Channels : Mexiletine selectively blocks sodium channels (specifically sodium channel protein type 5) in a use-dependent manner , meaning its blocking effect increases with higher frequencies of stimulation .

- Reduction in Action Potential Duration : It decreases the effective refractory period (ERP) in cardiac tissues, particularly in Purkinje fibers, while having a lesser impact on action potential duration (APD), which results in an increased ERP/APD ratio .

- Minimal Impact on Other Cardiac Functions : Mexiletine does not significantly affect resting membrane potential, sinus node automaticity, or major hemodynamic parameters like blood pressure or heart rate .

Pharmacokinetics

The pharmacokinetic profile of mexiletine includes:

- Absorption : The drug is well absorbed from the gastrointestinal tract, achieving approximately 90% bioavailability .

- Volume of Distribution : It has a large volume of distribution (5 to 10 L/kg), indicating extensive tissue uptake .

- Protein Binding : Mexiletine binds to plasma proteins at a rate of about 50-60% .

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, with significant formation of phase I metabolites like p-hydroxy-mexiletine (PHM) and hydroxy-methyl-mexiletine (HMM), which retain some pharmacological activity but are less potent than the parent compound .

Biological Activity and Effects

Mexiletine's biological activity extends beyond its antiarrhythmic properties. Research indicates several other effects:

- Anticonvulsant Activity : Studies have demonstrated that mexiletine exhibits anticonvulsant properties in animal models, providing protection against seizures induced by electrical and chemical stimuli .

- Impact on Skeletal Muscle : In vitro studies show that mexiletine can block sodium currents in skeletal muscle fibers, contributing to its effectiveness in treating myotonia .

Data Table: Summary of Pharmacological Properties

| Property | Value/Description |

|---|---|

| Bioavailability | ~90% |

| Volume of Distribution | 5 to 10 L/kg |

| Protein Binding | 50-60% |

| Elimination Half-life | Approximately 8 hours |

| Primary Metabolites | PHM, HMM (less potent than mexiletine) |

| Mechanism | Use-dependent sodium channel blocker |

Case Studies and Clinical Findings

- Treatment of Ventricular Arrhythmias :

- Myotonia Treatment :

- Drug Interactions :

属性

IUPAC Name |

1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEIBWMZVIVJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31828-71-4 (Parent) | |

| Record name | Mexiletine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045783 | |

| Record name | 1-Methyl-2-(2,6-xylyloxy)ethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5370-01-4 | |

| Record name | Mexiletine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5370-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexiletine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexiletine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-(2,6-xylyloxy)ethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEXILETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606D60IS38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。